9-(4-chlorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound with the molecular formula C23H16ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as VEGFR-2, which play a crucial role in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include other quinoline derivatives such as:
Lucitanib: A multi-kinase inhibitor with potent anti-angiogenic and anti-tumor activities.
Lenvatinib: An RTK inhibitor used in the treatment of thyroid cancer and renal cell carcinoma.
These compounds share a similar quinoline core structure but differ in their specific substituents and molecular targets, which contribute to their unique biological activities and therapeutic potentials.
Properties
Molecular Formula |
C23H16ClNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C23H16ClNO3/c24-16-8-6-15(7-9-16)21-17-12-19-20(28-11-10-27-19)13-18(17)25-23(26)22(21)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,25,26) |
InChI Key |
HPGCCBQTKIAQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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